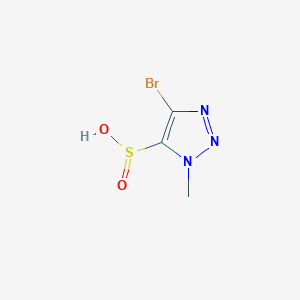
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the first position, and a sulfinic acid group at the fifth position of the triazole ring. It is a solid compound that is typically yellow in color and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-1H-1,2,3-triazole followed by the introduction of the sulfinic acid group. The bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The sulfinic acid group can be introduced through the reaction of the brominated triazole with a sulfinic acid derivative under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and sulfonation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and sodium thiolate (NaSR).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), sodium thiolate (NaSR)
Major Products Formed:
Oxidation: 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfonic acid
Reduction: 1-Methyl-1H-1,2,3-triazole-5-sulfinic acid
Substitution: Various substituted triazoles depending on the nucleophile used
Scientific Research Applications
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the sulfinic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit the activity of certain enzymes by forming covalent bonds with the active site residues. Additionally, it can disrupt cellular processes by interfering with protein-protein interactions and signaling pathways.
Comparison with Similar Compounds
4-Bromo-1-methyl-1H-1,2,3-triazole-5-sulfinic acid can be compared with other similar compounds, such as:
4-Bromo-1-methyl-1H-1,2,3-triazole: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
1-Methyl-1H-1,2,3-triazole-5-sulfinic acid: Lacks the bromine atom, resulting in different reactivity and binding properties.
4-Bromo-1H-1,2,3-triazole-5-sulfinic acid: Lacks the methyl group, affecting its solubility and stability.
The presence of both the bromine atom and the sulfinic acid group in this compound makes it unique and versatile for various applications in research and industry.
Properties
Molecular Formula |
C3H4BrN3O2S |
|---|---|
Molecular Weight |
226.05 g/mol |
IUPAC Name |
5-bromo-3-methyltriazole-4-sulfinic acid |
InChI |
InChI=1S/C3H4BrN3O2S/c1-7-3(10(8)9)2(4)5-6-7/h1H3,(H,8,9) |
InChI Key |
ADNWPOZGXIJCIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)Br)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















